molecular formula C7H11BClNO2 B1286028 3-Amino-4-methylphenylboronic acid hydrochloride CAS No. 352525-95-2

3-Amino-4-methylphenylboronic acid hydrochloride

Cat. No.: B1286028
CAS No.: 352525-95-2
M. Wt: 187.43 g/mol
InChI Key: BKFDOPYYSBQWIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methylphenylboronic acid hydrochloride can be achieved through several steps :

    Formation of 2-Methylbenzeneboronic Acid Hydrochloride: React 2-methylbenzeneboronic acid with hydrochloric acid to form 2-methylbenzeneboronic acid hydrochloride.

    Amination: React the 2-methylbenzeneboronic acid hydrochloride with ammonia or a primary amine to produce this compound.

    Purification: The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methylphenylboronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium or nickel are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Amino-4-methylphenylboronic acid hydrochloride has a wide range of applications in scientific research :

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: This compound is employed in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: It serves as an intermediate in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenylboronic acid: Similar structure but lacks the methyl group at the 4-position.

    4-Aminophenylboronic acid: Similar structure but with the amino group at the 4-position instead of the 3-position.

    3-Aminomethylphenylboronic acid: Contains an additional methyl group on the amino group.

Uniqueness

3-Amino-4-methylphenylboronic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3-amino-4-methylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4,10-11H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFDOPYYSBQWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586010
Record name (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-95-2
Record name (3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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